2-Ethyl-4-fluoroaniline
Overview
Description
2-Ethyl-4-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by an ethyl group at the second position and a fluorine atom at the fourth position
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-fluoroaniline, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.
Mode of Action
Fluoroanilines, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the fluorine atom can enhance the ability of the compound to form hydrogen bonds with its target, thereby influencing its biological activity.
Biochemical Pathways
Fluoroanilines are often used as building blocks in medicinal chemistry and related fields , suggesting that they may be involved in a variety of biochemical pathways.
Result of Action
For instance, 4-Fluoroaniline is used as a precursor to various potential and real applications, including the production of ligands for homogeneous catalysis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-4-fluoroaniline. For instance, the optimal conditions for autoinducer release of 4-Fluoroaniline, a structurally similar compound, are 25 °C, pH 5, 800 mg L −1 4-FA, and 0 % NaCl . These conditions are suitable for bacterial colonization in bioaugmentation, while those for 4-FA degradation (25–30 °C, pH 8 and 800 mg L −1 4-FA) maximize the system performance after colonization .
Biochemical Analysis
Biochemical Properties
For instance, 2-fluoroaniline has been found to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . It is plausible that 2-Ethyl-4-fluoroaniline may undergo similar metabolic transformations.
Cellular Effects
Studies on related compounds, such as 4-fluoroaniline, have shown that they can cause DNA damage in mammalian cells . It is possible that this compound may have similar effects on cellular processes, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that fluoroanilines can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Metabolic Pathways
It is known that 2-fluoroaniline is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . It is plausible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-ethyl-4-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration of ethylbenzene followed by selective fluorination and subsequent reduction of the nitro group. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone imines.
Reduction: The compound can be reduced to form 2-ethyl-4-fluorocyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Quinone imines.
Reduction: 2-Ethyl-4-fluorocyclohexylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Ethyl-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Fluoroaniline: Similar structure but lacks the ethyl group.
2-Ethylaniline: Similar structure but lacks the fluorine atom.
2-Fluoroaniline: Similar structure but lacks the ethyl group.
Uniqueness: 2-Ethyl-4-fluoroaniline is unique due to the presence of both an ethyl group and a fluorine atom, which confer distinct chemical and biological properties.
Biological Activity
2-Ethyl-4-fluoroaniline is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound, with the chemical formula , features a fluorine atom on the aromatic ring, which can enhance its biological activity through increased lipophilicity and hydrogen bonding capabilities. The presence of the ethyl group also affects its pharmacokinetic properties, potentially improving metabolic stability.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine substituent is known to enhance the compound's ability to form hydrogen bonds, which can modulate target activity:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that this compound may interact with specific receptors, influencing signal transduction pathways related to various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that halogenated anilines can possess enhanced antibacterial activity compared to their non-halogenated counterparts .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through oxidative stress mechanisms. The presence of the fluorine atom is believed to play a role in enhancing cytotoxicity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps in optimizing its biological activity. Various derivatives have been synthesized to evaluate how changes in substitution patterns affect potency:
Substituent | Biological Activity | IC50 Value (nM) |
---|---|---|
-F | Anticancer | 375 |
-Cl | Antimicrobial | 600 |
-Br | Antioxidant | 450 |
This table illustrates how different halogen substitutions can significantly impact the compound's efficacy against various biological targets.
Case Studies
- Antitumor Activity : A study focused on the synthesis of a series of fluorinated anilines, including this compound, demonstrated promising results in inhibiting tumor growth in preclinical models. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Antidiabetic Effects : Another investigation evaluated the compound's ability to inhibit key enzymes involved in glucose metabolism. Results indicated that this compound could effectively reduce blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
- Neuroprotective Properties : Research has also suggested potential neuroprotective effects, where this compound showed promise in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
Properties
IUPAC Name |
2-ethyl-4-fluoroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGCODEEUFDAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-37-2 | |
Record name | 2-ethyl-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.